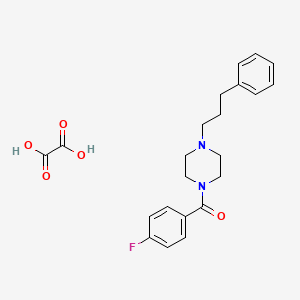![molecular formula C28H19IN2O B4883002 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone, also known as IBP, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. IBP is a synthetic compound that was first synthesized in 1995 and has since been studied extensively for its various applications.
Wirkmechanismus
The mechanism of action of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth and inflammation. 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer cell survival and proliferation. Additionally, 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to have various biochemical and physiological effects in animal models and cell lines. Some of the primary effects include the induction of apoptosis (programmed cell death), the inhibition of cancer cell proliferation, the reduction of inflammation, and the protection of neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is its potent anti-cancer effects, which make it a promising candidate for cancer treatment. Additionally, 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to have neuroprotective effects, which could be beneficial for the treatment of neurodegenerative diseases. However, one of the limitations of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone. One area of research is the development of more potent and selective 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone analogs that can be used for cancer treatment and neuroprotection. Additionally, further research is needed to fully understand the mechanism of action of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone and its effects on various signaling pathways. Finally, more research is needed to determine the safety and efficacy of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone in vivo, which will be critical for its potential use in clinical settings.
Synthesemethoden
The synthesis of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone involves the reaction between 3-iodobenzaldehyde and 4-aminobenzophenone in the presence of a base. The reaction results in the formation of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone, which is then purified through recrystallization. The synthesis of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is relatively simple, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been studied extensively for its potential applications in the field of medicine. Some of the primary areas of research include cancer treatment, neuroprotection, and anti-inflammatory effects. 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to have potent anti-cancer effects in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-[4-[(3-iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19IN2O/c29-21-10-6-7-19(17-21)18-30-22-13-15-23(16-14-22)31-27-24-11-4-5-12-25(24)28(32)26(27)20-8-2-1-3-9-20/h1-18,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQYMPGBTGRFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)N=CC4=CC(=CC=C4)I)C5=CC=CC=C5C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(3-Iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4882925.png)
![N-(4-bromo-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4882926.png)
![N-[4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B4882931.png)
![1-allyl-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4882943.png)
![1-(3-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4882955.png)

![1-[4-(4-bromophenoxy)butyl]-1H-imidazole](/img/structure/B4882960.png)
![3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4882970.png)
![N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882974.png)


![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)
![{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid](/img/structure/B4883004.png)
